molecular formula C23H30ClN3O3S2 B2842230 3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215597-35-5

3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2842230
CAS No.: 1215597-35-5
M. Wt: 496.08
InChI Key: GDCRCEZKYQOBQQ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dimethylamino group, a benzo[d]thiazolyl moiety, and a phenylsulfonyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe or ligand in studies involving protein interactions, enzyme activity, or cellular signaling pathways.

Medicine

Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazolyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Introduction of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the final amide bond: This step usually involves coupling reactions, such as those using carbodiimides or other coupling agents.

    Conversion to the hydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
  • N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide sulfate
  • N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide phosphate

Uniqueness

The hydrochloride salt form of the compound enhances its solubility in water, making it more suitable for biological applications compared to its free base or other salt forms. Additionally, the specific combination of functional groups in this compound may confer unique reactivity and binding properties, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-17-11-12-20-22(18(17)2)24-23(30-20)26(15-8-14-25(3)4)21(27)13-16-31(28,29)19-9-6-5-7-10-19;/h5-7,9-12H,8,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRCEZKYQOBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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